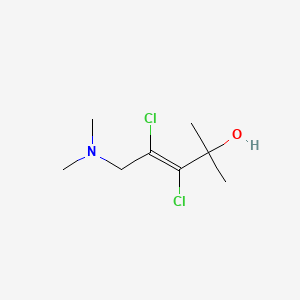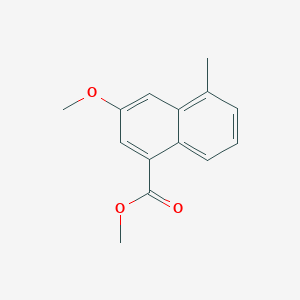
3-Phenanthridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenanthridinol is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉NO. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye. The hydroxyl group at the third position of the phenanthridine ring system gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenanthridinol can be synthesized through several methods. One common approach involves the reduction of 3-nitrophenanthridine using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. Another method involves the cyclization of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride, followed by oxidation to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenanthridinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-aminophenanthridine.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Phenanthridinone.
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridinols depending on the substituent introduced.
Scientific Research Applications
3-Phenanthridinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as DNA-binding agents and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenanthridinol involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The hydroxyl group at the third position enhances its binding affinity to DNA by forming hydrogen bonds with the nucleotide bases.
Comparison with Similar Compounds
Phenanthridine: The parent compound, lacking the hydroxyl group.
Phenanthridinone: An oxidized form of phenanthridine.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Uniqueness: 3-Phenanthridinol is unique due to the presence of the hydroxyl group at the third position, which enhances its chemical reactivity and binding affinity to DNA. This makes it a valuable compound in the synthesis of DNA-binding agents and fluorescent probes.
Properties
CAS No. |
99585-74-7 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
phenanthridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8,15H |
InChI Key |
PVRBBNVBVWFJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)O)N=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
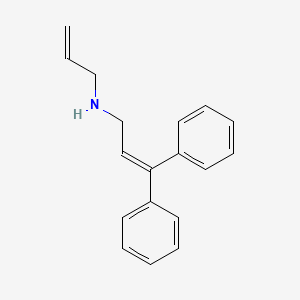
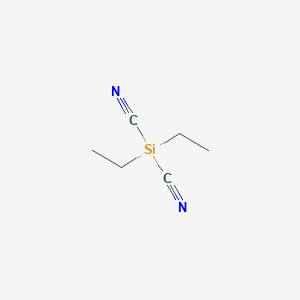
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
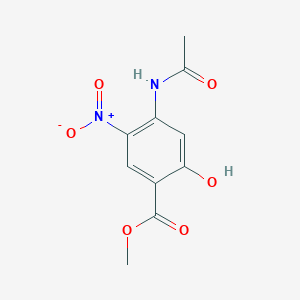
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
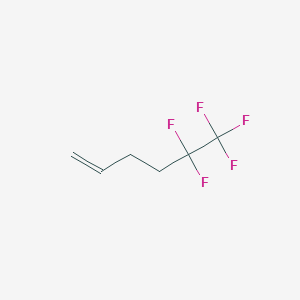
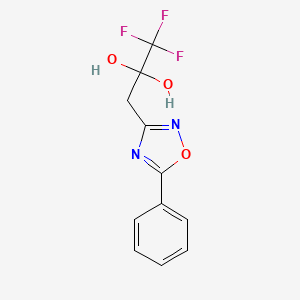
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
